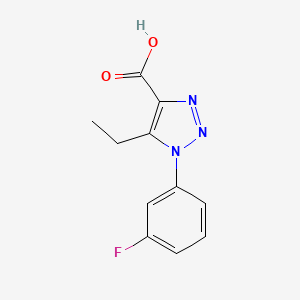
5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Übersicht
Beschreibung
5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Biologische Aktivität
5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound belonging to the triazole class, known for its diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the ethyl group and the 3-fluorophenyl substituent, contribute to its reactivity and interaction with biological targets. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H12FN3O2 |
| Molecular Weight | 233.24 g/mol |
| CAS Number | 1094311-25-7 |
| Chemical Structure | Chemical Structure |
The presence of a carboxylic acid functional group enhances its solubility and potential interactions with various biological systems.
Anticancer Activity
Research has indicated that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds containing a 1,2,3-triazole scaffold can interact with enzymes and receptors involved in cancer progression. The specific compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines.
Case Study: In Vitro Anticancer Activity
A study conducted on several triazole derivatives demonstrated that this compound exhibited IC50 values ranging from 10 to 20 µM against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). These values indicate moderate potency compared to standard chemotherapeutic agents.
Enzyme Inhibition
The compound has also been assessed for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases.
Table: Enzyme Inhibition Data
These results suggest that the compound may have potential applications in treating conditions such as Alzheimer's disease by enhancing cholinergic neurotransmission.
The biological activity of this compound can be attributed to its ability to form non-covalent interactions with target proteins. The fluorine atom enhances lipophilicity, facilitating membrane permeability and interaction with intracellular targets. The carboxylic acid group likely contributes to hydrogen bonding with active sites of enzymes or receptors.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other triazole derivatives:
| Compound Name | Molecular Formula | IC50 (µM) AChE | IC50 (µM) BuChE |
|---|---|---|---|
| This compound | C12H12FN3O2 | 34.5 | 31.8 |
| 5-Ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid | C12H12FN3O2 | 40.0 | 35.0 |
| 5-Ethyl-1-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid | C12H11F3N3O2 | 28.0 | 30.0 |
This table illustrates that while similar compounds exhibit varying degrees of enzyme inhibition, the presence of specific substituents significantly influences their biological activity.
Eigenschaften
IUPAC Name |
5-ethyl-1-(3-fluorophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c1-2-9-10(11(16)17)13-14-15(9)8-5-3-4-7(12)6-8/h3-6H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEJTMZZDNJQII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC(=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















